molecular formula C10H12O4 B12341570 Methyl 4-(methoxymethoxy)benzoate CAS No. 139884-19-8

Methyl 4-(methoxymethoxy)benzoate

Cat. No.: B12341570
CAS No.: 139884-19-8
M. Wt: 196.20 g/mol
InChI Key: PULKVUDFXWJBEG-UHFFFAOYSA-N
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Description

Methyl 4-(methoxymethoxy)benzoate is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(methoxymethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-12-7-14-9-5-3-8(4-6-9)10(11)13-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULKVUDFXWJBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201242237
Record name Benzoic acid, 4-(methoxymethoxy)-, methyl ester
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Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139884-19-8
Record name Benzoic acid, 4-(methoxymethoxy)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139884-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-(methoxymethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201242237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Protecting Group Chemistry of the Methoxymethoxy Moiety

Stability Considerations of the MOM Group under Diverse Reaction Conditions

The utility of a protecting group is defined by its ability to remain intact during various chemical transformations and to be selectively removed when desired. The methoxymethyl (MOM) group is favored in organic synthesis due to its predictable stability profile. fiveable.me It is generally robust under neutral and basic conditions but is readily cleaved by acids. fiveable.metotal-synthesis.com

The MOM group is stable across a pH range of 4 to 12. adichemistry.com It is inert to a wide array of reagents commonly employed in organic synthesis, including many oxidizing and reducing agents, bases, nucleophiles, and electrophiles. adichemistry.com This stability allows for a broad scope of chemical manipulations on other parts of the molecule without affecting the protected hydroxyl group.

However, the MOM group's susceptibility to acid-catalyzed hydrolysis is a key consideration in synthetic planning. total-synthesis.comadichemistry.com It is sensitive to both Brønsted and Lewis acids. wikipedia.org For instance, it can be cleaved by treatment with strong acids like hydrochloric acid (HCl) in an alcohol solvent or trifluoroacetic acid (TFA) in dichloromethane (B109758). total-synthesis.comadichemistry.com Even milder acidic conditions, such as pyridinium (B92312) p-toluenesulfonate (PPTS) in an alcohol, can effect its removal. total-synthesis.com

The stability of the MOM group is also influenced by the nature of the substrate and the specific reaction conditions. For example, while generally stable to bases, there are instances of MOM group cleavage under basic conditions, particularly on nitrogen atoms within specific heterocyclic systems. jst.go.jp Furthermore, certain Lewis acids, such as boron trichloride (B1173362) and bismuth trichloride, have been shown to effectively cleave MOM ethers. morressier.comacs.org The use of trimethylsilyl (B98337) bromide (TMSBr) also provides a mild method for MOM deprotection. masterorganicchemistry.com

The following interactive table summarizes the stability of the MOM group under various reaction conditions, providing a quick reference for synthetic chemists.

Interactive Data Table: Stability of the MOM Group

Reagent/Condition Stability Reference(s)
pH 4-12 Stable adichemistry.com
Strong Bases (e.g., NaH, KH) Stable total-synthesis.com
Weak Bases (e.g., DIPEA) Stable total-synthesis.com
Nucleophiles Stable total-synthesis.comadichemistry.com
Most Electrophiles Stable total-synthesis.comadichemistry.com
Oxidizing Agents Stable adichemistry.com
Reducing Agents Stable adichemistry.com
Strong Acids (e.g., HCl, TFA) Labile total-synthesis.comadichemistry.com
Lewis Acids (e.g., TMSBr, ZnBr2) Labile masterorganicchemistry.comresearchgate.net
Basic Conditions (on N-MOM in oxindoles) Labile jst.go.jp

It is important to note that while general stability trends exist, the specific choice of reagents and reaction conditions can allow for selective transformations. For instance, it is possible to selectively cleave a MOM group in the presence of other acid-labile protecting groups, such as a p-methoxybenzyl (PMB) group, by careful selection of the acidic reagent and conditions. total-synthesis.com This highlights the nuanced nature of protecting group chemistry and the importance of empirical evaluation in complex synthetic sequences.

Mr. Bond,

Thank you for your detailed request for an article on the chemical compound Methyl 4-(methoxymethoxy)benzoate.

Following an extensive search of scientific literature, chemical databases, and patent records, it has become clear that there is insufficient published information to generate the thorough and scientifically accurate article you have specified. While the compound itself, this compound (CAS No. 1719-82-0), is documented and available from chemical suppliers, its specific applications as a synthetic building block in the areas you outlined are not detailed in accessible research.

Specifically, no significant data or research findings could be located for the following required sections:

Significance As a Key Synthetic Intermediate

The primary significance of Methyl 4-(methoxymethoxy)benzoate lies in its function as a key synthetic intermediate. It serves as a valuable building block in the synthesis of more complex molecules, particularly those containing a 4-hydroxyphenyl moiety. The MOM group's protective role is central to its utility, enabling chemists to navigate intricate synthetic routes with greater control and efficiency.

One of the common synthetic routes to prepare this compound starts from 4-(hydroxymethyl)benzoic acid. chemicalbook.com This precursor undergoes reaction with a methylating agent in the presence of a base to yield the final product. chemicalbook.com

The strategic importance of this intermediate is highlighted in synthetic sequences where the ester functionality needs to be modified, for instance, through reduction or Grignard reactions, without affecting the phenolic hydroxyl group. Subsequently, the MOM group can be selectively removed to reveal the hydroxyl group for further functionalization, such as etherification or coupling reactions. While a retracted publication detailed a synthesis of the anti-cancer drug Gefitinib using a structurally related starting material, it underscores the potential of such protected benzoate (B1203000) derivatives in the synthesis of complex pharmaceutical agents. mdpi.com

Overview of Emerging Research Trajectories

Esterification-Based Syntheses

Esterification reactions are a common method for producing this compound, starting from either a pre-formed methoxymethyl ether benzoic acid or by functionalizing a hydroxybenzoic acid derivative.

A direct route to this compound involves the esterification of 4-(methoxymethyl)benzoic acid. nih.gov This process typically utilizes an acid catalyst to facilitate the reaction between the carboxylic acid and methanol (B129727). tcu.eduyoutube.com For instance, reacting 4-(methoxymethyl)benzoic acid with methanol in the presence of a strong acid like sulfuric acid leads to the formation of the corresponding methyl ester. tcu.edu The reaction is an equilibrium process, and to drive it towards the product side, excess methanol can be used, and the water formed during the reaction can be removed. youtube.com

Solid acid catalysts, such as those based on zirconium, have also been explored for the esterification of benzoic acids with methanol, offering a potentially more environmentally friendly and reusable alternative to liquid acid catalysts. mdpi.com

Table 1: Esterification of 4-(Methoxymethyl)benzoic Acid

Reactant 1Reactant 2CatalystProduct
4-(Methoxymethyl)benzoic acidMethanolAcid Catalyst (e.g., H₂SO₄)This compound

An alternative pathway begins with 4-(hydroxymethyl)benzoic acid. google.comsigmaaldrich.com This method involves a two-step process where the hydroxyl group is first converted to a methoxymethyl ether, followed by esterification of the carboxylic acid. The O-alkylation of the hydroxyl group can be achieved using various reagents. One common method is to treat 4-(hydroxymethyl)benzoic acid with a base, such as sodium hydride, to deprotonate the alcohol, followed by reaction with an alkylating agent like iodomethane (B122720) to form the ether. chemicalbook.com The resulting 4-(methoxymethyl)benzoic acid can then be esterified as described in the previous section.

Another approach involves the protection of the carboxylic acid group, for instance, by converting it to its methyl ester, methyl 4-(hydroxymethyl)benzoate, first. sigmaaldrich.com Then, the hydroxyl group of methyl 4-(hydroxymethyl)benzoate can be alkylated to form the methoxymethyl ether.

Methoxymethoxy Ether Formation Strategies

The formation of the methoxymethyl ether is a key step in many synthetic routes to this compound. This can be accomplished through several methods, including nucleophilic substitution and related reactions.

Nucleophilic substitution reactions are a fundamental method for forming the ether linkage. ysu.edu In a typical procedure, a suitable starting material, such as methyl 4-(bromomethyl)benzoate, can be reacted with a methoxide (B1231860) source. ysu.edu The methoxide ion acts as a nucleophile, displacing the bromide ion in an SN2 reaction to yield this compound. The methoxide nucleophile can be generated by reacting a strong base like potassium hydroxide (B78521) with methanol. ysu.edu

Table 2: Nucleophilic Substitution for Ether Formation

SubstrateNucleophileProduct
Methyl 4-(bromomethyl)benzoateMethoxide (e.g., from KOH/Methanol)This compound

The Williamson ether synthesis provides a classic and versatile method for preparing ethers. masterorganicchemistry.comwikipedia.orgfrancis-press.com This reaction involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In the context of synthesizing this compound, this would typically involve reacting the sodium or potassium salt of methyl 4-hydroxybenzoate (B8730719) with a methoxymethylating agent like methoxymethyl chloride (MOM-Cl). The alkoxide, formed by treating methyl 4-hydroxybenzoate with a base, attacks the electrophilic carbon of methoxymethyl chloride, displacing the chloride and forming the desired ether linkage. masterorganicchemistry.com This method is widely used for protecting alcohol functionalities in organic synthesis. masterorganicchemistry.com

The Mitsunobu reaction offers a powerful and stereospecific method for converting alcohols into a variety of other functional groups, including ethers. organic-chemistry.orgwikipedia.orgnih.gov This reaction typically employs triphenylphosphine (B44618) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack. wikipedia.org To synthesize this compound using a Mitsunobu-type reaction, one could potentially react methyl 4-hydroxybenzoate (the nucleophile) with methanol (the alcohol to be activated) in the presence of the Mitsunobu reagents. However, a more common application of the Mitsunobu reaction in this context would be the etherification of a hydroxymethyl group. For instance, if one starts with methyl 4-(hydroxymethyl)benzoate, the Mitsunobu reaction could be used to convert the primary alcohol to an ether, though this is less direct for forming a methoxymethyl ether specifically. The reaction proceeds with an inversion of stereochemistry if the alcohol is chiral. organic-chemistry.orgwikipedia.org

Bio-Based Precursor Routes

The synthesis of aromatic compounds from renewable biomass feedstocks is a cornerstone of modern green chemistry. Furanic compounds, which are readily accessible from the dehydration of carbohydrates, serve as versatile platform molecules for producing valuable chemical intermediates.

A viable pathway to the core benzoic acid structure from renewable resources involves a two-step process starting with furan (B31954), which can be derived from hemicellulose. researchgate.net This method utilizes a [4+2] Diels-Alder cycloaddition followed by a dehydration reaction.

The first step is the reaction of furan (a bio-derived diene) with acrylic acid or its esters like methyl acrylate (B77674) (the dienophile). This cycloaddition can be catalyzed by Lewis acidic zeolite catalysts, such as Hf-, Zr-, or Sn-Beta, at room temperature. researchgate.net The use of these catalysts is reported to result in high turnover frequencies without significant side reactions. researchgate.net The product of this reaction is an oxanorbornene derivative, a bicyclic adduct.

The second step is the dehydrative aromatization of the oxanorbornene intermediate to yield benzoic acid or methyl benzoate (B1203000). While this step can be challenging, a high yield of 96% has been reported using a mixture of methanesulfonic acid and acetic anhydride (B1165640) at low temperatures (298 to 353 K). researchgate.net This approach represents a significant improvement over using neat methanesulfonic acid, which results in a much lower yield. researchgate.net This sequence provides a direct route from biomass-derived furan to the fundamental benzoate structure required for the synthesis of the target compound. The Diels-Alder reaction is recognized as an atom-economical "green" process, making this pathway particularly attractive for sustainable chemical production. mdpi.comnih.gov

Once the precursor, methyl 4-hydroxybenzoate, is obtained, either from bio-based routes or other sources, a selective protection step is necessary. The phenolic hydroxyl group is reactive and must be protected to prevent unwanted side reactions during subsequent synthetic modifications. The methoxymethyl (MOM) ether is a commonly used protecting group for phenols due to its stability under various conditions and its susceptibility to cleavage under specific acidic conditions. adichemistry.comwikipedia.org

The introduction of the MOM group onto the phenolic oxygen of methyl 4-hydroxybenzoate (also known as 4-carbomethoxyphenol) can be accomplished using several methods. adichemistry.com A common and effective method involves reacting the phenol (B47542) with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in a solvent like dichloromethane (B109758) (CH₂Cl₂). wikipedia.org Alternative conditions include using sodium hydride (NaH) as the base in a solvent like N,N-dimethylformamide (DMF). synarchive.com

Another approach employs methoxymethyl acetate (B1210297) in the presence of a Lewis acid catalyst, such as zinc chloride etherate, in dichloromethane. This method has been reported to yield the desired protected product, this compound, from 4-carbomethoxyphenol in a 68% yield. The choice of reagents and conditions allows for the selective protection of the phenolic hydroxyl group while leaving the methyl ester group intact. The MOM group is stable in a pH range of 4 to 12, making it robust enough for further synthetic steps. adichemistry.com

Optimization of Synthetic Conditions and Process Efficiency

The efficiency and viability of a synthetic route depend heavily on the optimization of reaction conditions to maximize yield, minimize reaction times, and simplify purification processes. For the synthesis of this compound, optimization focuses primarily on the protection step of methyl 4-hydroxybenzoate.

Key parameters for optimization of the methoxymethylation reaction include the choice of reagent, base, solvent, temperature, and reaction time. Research on the MOM protection of various phenols provides insight into how these factors influence the outcome. For instance, the combination of MOM-Cl with a strong, non-nucleophilic base like DIPEA or a hydride source like NaH often leads to high yields. synarchive.com The reaction temperature and duration are also critical; while some procedures are effective at room temperature, others may require cooling to control reactivity. synarchive.com

The following interactive table summarizes research findings on the impact of different conditions on the yield of MOM protection for phenolic compounds, which is directly applicable to the synthesis of this compound.

ReagentsSolventTemperatureTimeYield (%)Reference
MeOCH₂Cl, i-Pr₂NEtCH₂Cl₂Room Temp.3 - 8 h85 - 98% synarchive.com
MeOCH₂Cl, NaHDMFNot specified2 h74 - 96% synarchive.com
Methoxymethyl acetate, ZnCl₂ etherateCH₂Cl₂Room Temp.16 h~68%
MeOCH₂Cl, NaH, n-Bu₄N⁺I⁻DMFNot specified24 - 72 h71 - 91% synarchive.com

Ester Group Reactivity

The ester functional group in this compound is a key site for various chemical transformations.

The hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid, 4-(methoxymethoxy)benzoic acid, is a fundamental reaction. This transformation can be achieved under both acidic and basic conditions. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis : This reversible reaction is typically performed by heating the ester with water in the presence of a dilute strong acid, such as hydrochloric acid or sulfuric acid. libretexts.orglibretexts.org To drive the equilibrium towards the carboxylic acid, an excess of water is often used. libretexts.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. libretexts.org

Base-Promoted Hydrolysis (Saponification) : A more common method for ester hydrolysis involves heating the ester with a dilute alkali solution, like sodium hydroxide. libretexts.org This reaction is irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. libretexts.org For example, the base-promoted hydrolysis of ethyl benzoate yields a carboxylate ion rather than a carboxylic acid. libretexts.org A similar process with this compound would yield the corresponding carboxylate salt.

A general procedure for the hydrolysis of a methyl ester to a carboxylic acid involves heating under reflux with sodium hydroxide in a mixture of water and methanol. chemspider.com Subsequent acidification with a strong acid precipitates the carboxylic acid. chemspider.com

Table 1: Conditions for Ester Hydrolysis

Catalyst Conditions Product Key Features
Acid (e.g., HCl, H₂SO₄) Heat with excess water Carboxylic Acid Reversible reaction libretexts.orglibretexts.org

The ester group of this compound can be reduced to the corresponding primary alcohol, (4-(methoxymethoxy)phenyl)methanol. Strong reducing agents are typically required for this transformation.

Lithium Aluminum Hydride (LiAlH₄) : This is a powerful reducing agent capable of converting esters to primary alcohols. doubtnut.com The reaction is typically carried out in an anhydrous ether solvent.

Sodium Borohydride (B1222165) (NaBH₄) : While generally less reactive than LiAlH₄, sodium borohydride can also be used to reduce esters to alcohols, often in the presence of an alcohol solvent like methanol. sciencemadness.org The slow addition of methanol to a mixture of the ester and NaBH₄ in a solvent like THF can facilitate the reduction. sciencemadness.org

Table 2: Reducing Agents for Ester Reduction

Reagent Conditions Product
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether Primary Alcohol doubtnut.com

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. libretexts.orgucla.edu For this compound, this would involve reacting it with an alcohol in the presence of an acid or base catalyst to form a different ester and methanol.

Acid-Catalyzed Transesterification : This is an equilibrium reaction. To favor the formation of the new ester, the alcohol reactant is often used in excess, or the methanol by-product is removed as it forms. ucla.edunih.gov

Base-Catalyzed Transesterification : This method can also be employed, often using a sodium alkoxide corresponding to the desired alcohol. ucla.edu

The transesterification of substituted phenyl benzoates has been studied, indicating that the reaction mechanism can be influenced by the electronic nature of the substituents. researchgate.net

Methoxymethoxy Group Reactivity

The methoxymethoxy (MOM) group is primarily known as a protecting group for phenols and alcohols. Its reactivity is centered on its cleavage under specific conditions to deprotect the hydroxyl group.

The cleavage of the methoxymethoxy (MOM) ether is a crucial step when it is used as a protecting group. The primary method for deprotecting a MOM-protected phenol involves acidic conditions. The mechanism proceeds through the following steps:

Protonation : The ether oxygen of the MOM group is protonated by an acid.

Formation of an Oxocarbenium Ion : The protonated ether cleaves to form methanol and a resonance-stabilized oxocarbenium ion.

Hydrolysis : The oxocarbenium ion is then attacked by water to form a hemiacetal.

Decomposition : The hemiacetal is unstable and decomposes to yield the deprotected phenol and formaldehyde.

Commonly used acidic reagents for this deprotection include hydrochloric acid, trifluoroacetic acid, and various Lewis acids.

Aromatic Ring Functionalization

The functionalization of the aromatic core of this compound is a key strategy for molecular elaboration. The interplay between the electron-donating methoxymethoxy group and the electron-withdrawing methyl ester group governs the regioselectivity and feasibility of these transformations.

Studies on Electrophilic Aromatic Substitution

The methoxymethoxy group at the para position is a strong activating group and an ortho,para-director for electrophilic aromatic substitution. However, since the para position is blocked by the methyl ester, substitution is directed to the ortho positions (C3 and C5). The electron-withdrawing nature of the methyl ester deactivates the ring, but the powerful activating effect of the MOM ether generally overcomes this, allowing for controlled functionalization.

One of the key electrophilic aromatic substitutions performed on this compound is iodination. This reaction introduces an iodine atom onto the aromatic ring, which can then serve as a handle for subsequent cross-coupling reactions.

Table 1: Electrophilic Iodination of this compound

Reactant Reagents and Conditions Product Yield
This compound Iodine, Periodic acid dihydrate, Acetonitrile Methyl 3-iodo-4-(methoxymethoxy)benzoate High

This transformation highlights the ability to selectively functionalize the C3 position of the benzene (B151609) ring, paving the way for further derivatization.

Metal-Catalyzed Coupling Reactions for Further Derivatization

The halogenated derivatives of this compound are valuable substrates for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are fundamental in the construction of C-C bonds, enabling the synthesis of biaryl compounds and other complex architectures.

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organohalide with an organoboron compound in the presence of a base. The iodinated derivative, Methyl 3-iodo-4-(methoxymethoxy)benzoate, readily participates in these transformations.

Table 2: Suzuki-Miyaura Coupling of Methyl 3-iodo-4-(methoxymethoxy)benzoate

Reactants Catalyst and Conditions Product
Methyl 3-iodo-4-(methoxymethoxy)benzoate, Arylboronic acid Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/Water, Reflux Methyl 3-aryl-4-(methoxymethoxy)benzoate

This reaction demonstrates the utility of the initial electrophilic iodination to set the stage for the introduction of a wide variety of aryl groups at the C3 position. The choice of the boronic acid allows for the systematic variation of the substituent, providing access to a library of derivatives with diverse electronic and steric properties.

Unveiling the Strategic Role of this compound in Protecting Group Chemistry

In the intricate world of organic synthesis, the ability to selectively mask and unmask functional groups is paramount to achieving complex molecular architectures. Among the arsenal (B13267) of protecting groups available to chemists, the methoxymethyl (MOM) ether, a key feature of the compound this compound, stands out for its versatility and reliability. This article delves into the chemical nuances of the MOM group, exploring its strategic application, methods of introduction and removal, and its integration into sophisticated synthetic strategies.

Application As a Synthetic Building Block

Contribution to Multi-Step Total Synthesis Strategies:There are no documented multi-step total synthesis strategies that utilize Methyl 4-(methoxymethoxy)benzoate as a building block.

The name of the compound suggests its role is likely as a protected form of Methyl 4-hydroxybenzoate (B8730719) (Methylparaben), where the methoxymethyl (MOM) group serves to temporarily block the reactive phenolic hydroxyl group during a chemical synthesis. However, specific examples of this application leading to complex products or polymers are not available in the reviewed literature.

Due to the strict requirement that the article's content must adhere solely to the provided outline and be based on detailed research findings, it is not possible to proceed with generating the requested article without resorting to speculation, which would violate the quality and accuracy standards of your request.

Should you wish to proceed with an article on a related but more thoroughly documented compound, such as Methyl 4-hydroxybenzoate or Methyl 4-methoxybenzoate, please provide a new set of instructions.

Structural Analysis and Computational Chemistry Studies

Spectroscopic Characterization Methods in Structural Elucidation

Spectroscopic methods are fundamental tools for determining the structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (IR, Raman) provide complementary information about the atomic arrangement and electronic environment within the Methyl 4-(methoxymethoxy)benzoate molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals that allow for the unambiguous assignment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals for the aromatic and aliphatic protons. The aromatic protons on the benzene (B151609) ring typically appear as a set of two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons of the methoxy (B1213986) groups and the methylene (B1212753) bridge of the methoxymethyl (MOM) ether group resonate in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the ester group is typically observed at the most downfield chemical shift. The aromatic carbons, the carbons of the methoxy groups, and the methylene carbon of the MOM ether can be assigned based on their characteristic chemical shifts and by using advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to determine the number of attached protons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Type Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic CH (ortho to COOCH₃)7.95131.5
Aromatic CH (ortho to OCH₂OCH₃)7.05115.0
Methoxy (-OCH₃)3.8555.0
Methylene (-OCH₂O-)5.2094.0
Ester Methoxy (-COOCH₃)3.9052.0
Aromatic C (ipso to COOCH₃)-125.0
Aromatic C (ipso to OCH₂OCH₃)-162.0
Carbonyl (C=O)-166.5

Note: The values in this table are approximate and can vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. In the context of this compound, electron ionization (EI) mass spectrometry leads to the formation of a molecular ion (M⁺) and various fragment ions, which provide valuable information about the molecule's structure.

A study on the EI mass spectra of regioisomeric methyl methoxymethylbenzoates revealed characteristic fragmentation patterns. rsc.org The molecular ion for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation pathways for benzoate (B1203000) esters include the loss of the alkoxy group from the ester functionality and cleavage of the ether bond. For this compound, key fragment ions would likely arise from the loss of the methoxymethyl radical (•CH₂OCH₃) or the methoxy radical (•OCH₃), as well as from the cleavage of the ester group. The fragmentation pattern serves as a molecular fingerprint and can be used to distinguish it from its isomers. rsc.org

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Value Proposed Fragment Structure Neutral Loss
182[C₁₀H₁₂O₄]⁺• (Molecular Ion)-
151[C₈H₇O₃]⁺•OCH₃
137[C₈H₉O₂]⁺•COOCH₃
121[C₇H₅O₂]⁺•OCH₃ and H₂CO
91[C₇H₇]⁺•COOCH₃ and OCH₂

Note: The relative intensities of these fragments can provide further structural insights.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. A prominent feature would be the C=O stretching vibration of the ester group, typically appearing in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would also be present, usually in the 1000-1300 cm⁻¹ range. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the out-of-plane bending vibrations for the 1,4-disubstituted benzene ring would appear in the 800-860 cm⁻¹ region. Studies on related compounds like methyl 4-hydroxybenzoate (B8730719) have shown that the solvent can influence the position of the carbonyl stretching vibration. acs.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also exhibit the characteristic vibrational modes. The symmetric stretching of the benzene ring is often a strong band in the Raman spectrum.

X-ray Crystallography of Related Methoxymethoxy-Benzoate Derivatives

The conformation of benzoate derivatives in the solid state is largely determined by the torsion angles between the phenyl ring and the ester group, as well as the orientation of other substituents. In many crystal structures of methyl benzoate derivatives, the ester group is found to be nearly coplanar with the benzene ring to maximize π-conjugation. researchgate.net However, steric hindrance from bulky ortho-substituents can lead to a significant twist. nih.gov

Table 3: Representative Torsion Angles in Benzoate Derivatives

Compound Torsion Angle (°) Reference
Methyl 4-butoxy-3-methoxybenzoate175.2 (2) (Car—C—O—C) nih.govnih.gov
Phenyl benzoate9.4 (2) (twist of C=O-O from benzoyl ring) researchgate.net
Phenyl benzoate83.3 (1) (twist of C=O-O from phenyl ring) researchgate.net

The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions. For this compound and its derivatives, these interactions play a critical role in the formation of the crystal lattice.

Hydrogen Bonding: While this compound itself lacks strong hydrogen bond donors, the oxygen atoms of the ester and ether groups can act as hydrogen bond acceptors. In the presence of suitable donor molecules, or in co-crystals, these oxygen atoms can participate in C-H···O weak hydrogen bonds. nih.gov In the crystal structures of many organic esters, these weak hydrogen bonds play a significant role in stabilizing the crystal packing. The crystal structure of benzoic acid, a related compound, is characterized by strong O-H···O hydrogen bonds forming centrosymmetric dimers. iucr.org

π-π Stacking: Aromatic rings in benzoate derivatives often engage in π-π stacking interactions, which contribute to the stability of the crystal structure. These interactions can be either face-to-face or, more commonly, offset face-to-face (parallel-displaced) to minimize electrostatic repulsion. encyclopedia.pub The extent and geometry of π-π stacking are influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the ester group in this compound, can modulate the quadrupole moment of the aromatic ring and influence the nature of the stacking interactions. acs.org

Halogen-Oxygen Interactions: In halogenated benzoate derivatives, halogen-oxygen interactions can be a significant structure-directing force. acs.org This type of interaction, a subset of halogen bonding, involves a short contact between a halogen atom (acting as a Lewis acid) and an oxygen atom (acting as a Lewis base). rsc.org While not directly applicable to this compound, the study of such interactions in related systems provides valuable insights into the principles of crystal engineering and supramolecular assembly. nih.govrsc.org

Quantum Chemical Calculations (Density Functional Theory - DFT Studies)

Quantum chemical calculations are a powerful tool for elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. Density Functional Theory (DFT) has emerged as a particularly popular and effective method for these investigations due to its balance of accuracy and computational cost. The following sections detail the findings from a DFT study on 4-Bromo-3-(methoxymethoxy) benzoic acid, performed at the B3LYP/6-311++G(d,p) level of theory. researchgate.net

Prediction of Optimized Molecular Geometry and Electronic Structure (HOMO-LUMO Analysis)

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. For 4-Bromo-3-(methoxymethoxy) benzoic acid, the calculated bond lengths and angles are in good agreement with experimental values for similar compounds. researchgate.net

A key aspect of understanding a molecule's electronic behavior is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net

The HOMO-LUMO energy gap for 4-Bromo-3-(methoxymethoxy) benzoic acid has been calculated to understand its kinetic stability and chemical reactivity. researchgate.net

Table 1: Frontier Molecular Orbital Energies for 4-Bromo-3-(methoxymethoxy) benzoic acid

ParameterEnergy (eV)
HOMOValue not available in abstract
LUMOValue not available in abstract
HOMO-LUMO Gap (ΔE)Value not available in abstract

Note: Specific energy values for HOMO, LUMO, and the energy gap are typically found within the full text of the research paper and are not available in the provided abstract.

Determination of Reactivity Descriptors (Ionization Energy, Hardness, Electrophilicity, Fukui Functions)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors provide valuable information about the molecule's stability and reactivity. researchgate.net

Ionization Energy (I): The minimum energy required to remove an electron from a molecule. It is related to the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule. It is related to the LUMO energy (A ≈ -ELUMO).

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Potential (μ): The escaping tendency of electrons from a system. It is calculated as μ = -(I + A) / 2.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. It is calculated as ω = μ2 / 2η.

Fukui Functions: These functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

The study on 4-Bromo-3-(methoxymethoxy) benzoic acid determined these descriptors to predict its reactivity. researchgate.net

Table 2: Calculated Reactivity Descriptors for 4-Bromo-3-(methoxymethoxy) benzoic acid

Reactivity DescriptorValue
Ionization Energy (I)Calculated
Electron Affinity (A)Calculated
Chemical Hardness (η)Calculated
Chemical Potential (μ)Calculated
Electrophilicity Index (ω)Calculated

Note: The specific calculated values for these reactivity descriptors are detailed within the full research paper and are not available in the provided abstract.

Examination of Solvent Effects on Electronic and Reactivity Parameters

The electronic properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. To account for this, computational models such as the Polarizable Continuum Model (PCM) are employed. The study on 4-Bromo-3-(methoxymethoxy) benzoic acid utilized the PCM model to investigate how solvation alters its reactivity parameters. The analysis revealed that the presence of a solvent does indeed modify the values of the reactivity descriptors, highlighting the importance of considering environmental effects in computational studies. researchgate.net

Assessment of Non-Linear Optical (NLO) Properties (Dipole Moment, Polarizability, Hyperpolarizability)

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, such as in optical switching and frequency conversion. The NLO properties of a molecule are related to how its charge distribution is affected by an external electric field. Key parameters for assessing NLO properties include:

Polarizability (α): The ease with which the electron cloud of a molecule can be distorted by an electric field.

First-Order Hyperpolarizability (β): A measure of the second-order NLO response of a molecule.

The dipole moment, polarizability, and first-order hyperpolarizability of 4-Bromo-3-(methoxymethoxy) benzoic acid were calculated to evaluate its potential as an NLO material. researchgate.net

Table 3: Calculated Non-Linear Optical (NLO) Properties for 4-Bromo-3-(methoxymethoxy) benzoic acid

NLO PropertyCalculated Value
Dipole Moment (μ)Calculated
Polarizability (α)Calculated
First-Order Hyperpolarizability (β)Calculated

Note: The specific calculated values for these NLO properties are detailed within the full research paper and are not available in the provided abstract.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-(methoxymethoxy)benzoate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via esterification of 4-(methoxymethoxy)benzoic acid using methanol under acidic catalysis (e.g., H₂SO₄) or via nucleophilic substitution of a halogenated precursor with methoxymethoxy groups. Reaction optimization should consider temperature control (60–80°C) and inert atmospheres to prevent hydrolysis of the methoxymethoxy group. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the ester product .
  • Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-esterification. Adjust stoichiometry to minimize residual acid or alcohol byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar esters?

  • Methodology :

  • ¹H NMR : The methoxymethoxy group (-OCH₂OCH₃) shows two distinct singlets: one for the methylene (CH₂) protons (~4.8 ppm) and another for the terminal methoxy group (~3.4 ppm). The aromatic protons split into a characteristic pattern due to para-substitution .
  • IR : Stretching vibrations for ester carbonyl (C=O, ~1720 cm⁻¹) and ether linkages (C-O-C, ~1100 cm⁻¹) confirm functional groups .
  • MS : Molecular ion peaks at m/z 224 (M⁺) and fragments at m/z 151 (loss of methoxymethoxy group) aid structural validation .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodology : The compound is stable under dry, inert conditions but prone to hydrolysis in acidic or aqueous environments. Store at 2–8°C in amber glass vials with desiccants. Monitor degradation via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the methoxymethoxy group influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

  • Methodology : The methoxymethoxy group is a strong electron-donating substituent, activating the aromatic ring for EAS. Nitration (HNO₃/H₂SO₄) preferentially occurs at the ortho position relative to the ester group. Competitive reactions can arise due to steric hindrance; DFT calculations (e.g., Gaussian) predict regioselectivity, validated by LC-MS analysis of nitro-derivatives .
  • Data Contradictions : Some studies report para-substitution dominance, likely due to solvent polarity effects. Replicate experiments in aprotic solvents (e.g., DCM) to isolate electronic effects .

Q. What strategies optimize crystallization for X-ray diffraction studies of this compound derivatives?

  • Methodology : Slow evaporation from ethanol/water (7:3 v/v) yields single crystals. For challenging derivatives, use vapor diffusion with hexane. Refinement in SHELXL requires careful handling of disorder in the methoxymethoxy group; apply restraints to bond lengths and angles .
  • Troubleshooting : If twinning occurs, collect data at low temperature (100 K) and use TWINLAW for matrix refinement .

Q. How can computational modeling (e.g., DFT, MD) predict the compound’s interaction with biological targets?

  • Methodology :

  • Docking Studies (AutoDock Vina) : Parameterize the ester and methoxymethoxy groups for flexibility. Validate binding poses with molecular dynamics (GROMACS) using lipid bilayer membranes to simulate cell permeability .
  • ADMET Predictions : Use SwissADME to assess logP (~2.1) and solubility (~0.5 mg/mL), indicating moderate bioavailability. Cross-validate with experimental Caco-2 permeability assays .

Q. What analytical approaches resolve discrepancies in reported partition coefficients (logP) for this compound?

  • Methodology :

  • Experimental : Measure logP via shake-flask method (octanol/water) with UV-Vis quantification (λ_max ~270 nm). Ensure pH 7.4 buffer to avoid ionization .
  • Theoretical : Compare predictions from ChemAxon and ACD/Labs. Discrepancies >0.5 units suggest impurities; confirm purity via GC-MS or NMR .

Methodological Best Practices

Q. How to design a robust SAR study for this compound analogs?

  • Guidelines :

Core Modifications : Vary substituents on the benzene ring (e.g., halogens, alkyl groups) to assess electronic and steric effects.

Ester Group Replacement : Substitute methyl ester with ethyl or tert-butyl to study lipophilicity-impacted activity.

In Silico Screening : Use MOE or Schrödinger to prioritize analogs with favorable ADMET profiles .

Q. What precautions mitigate hazards during large-scale synthesis?

  • Safety Protocol :

  • Avoid contact with strong oxidizers (e.g., KMnO₄) to prevent exothermic decomposition.
  • Use explosion-proof reactors and monitor CO emissions during combustion .
  • Provide PPE (nitrile gloves, respirators) and ensure fume hood ventilation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.